molecular formula C9H14ClNO B14077886 4-Piperidin-1-yl-but-2-enoyl chloride

4-Piperidin-1-yl-but-2-enoyl chloride

Cat. No.: B14077886
M. Wt: 187.66 g/mol
InChI Key: XPJWCVLKRVTORQ-UHFFFAOYSA-N
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Description

(E)-4-(piperidin-1-yl)but-2-enoyl chloride is an organic compound that features a piperidine ring attached to a butenoyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(piperidin-1-yl)but-2-enoyl chloride typically involves the reaction of (E)-4-(piperidin-1-yl)but-2-enoic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

(E)-4-(piperidin-1-yl)but-2-enoic acid+SOCl2(E)-4-(piperidin-1-yl)but-2-enoyl chloride+SO2+HCl\text{(E)-4-(piperidin-1-yl)but-2-enoic acid} + \text{SOCl}_2 \rightarrow \text{(E)-4-(piperidin-1-yl)but-2-enoyl chloride} + \text{SO}_2 + \text{HCl} (E)-4-(piperidin-1-yl)but-2-enoic acid+SOCl2​→(E)-4-(piperidin-1-yl)but-2-enoyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of (E)-4-(piperidin-1-yl)but-2-enoyl chloride may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature and pressure, which are critical for the successful synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(piperidin-1-yl)but-2-enoyl chloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form (E)-4-(piperidin-1-yl)but-2-enoic acid and hydrochloric acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under mild to moderate conditions.

    Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature.

    Reduction: Requires the use of strong reducing agents under anhydrous conditions.

Major Products

    Amides and Esters: Formed through nucleophilic substitution reactions.

    (E)-4-(piperidin-1-yl)but-2-enoic acid: Formed through hydrolysis.

    Alcohols: Formed through reduction reactions.

Scientific Research Applications

(E)-4-(piperidin-1-yl)but-2-enoyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting neurological disorders.

    Material Science: Utilized in the preparation of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (E)-4-(piperidin-1-yl)but-2-enoyl chloride largely depends on its reactivity as an acylating agent. It can form covalent bonds with nucleophilic sites in target molecules, leading to the formation of stable derivatives. The molecular targets and pathways involved are specific to the application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.

    Piperine: An alkaloid with a piperidine moiety, known for its antioxidant properties.

    Pyridine: A heterocyclic aromatic compound with a nitrogen atom in the ring.

Uniqueness

(E)-4-(piperidin-1-yl)but-2-enoyl chloride is unique due to its combination of a piperidine ring and an acyl chloride group, which imparts distinct reactivity and potential for diverse applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C9H14ClNO

Molecular Weight

187.66 g/mol

IUPAC Name

4-piperidin-1-ylbut-2-enoyl chloride

InChI

InChI=1S/C9H14ClNO/c10-9(12)5-4-8-11-6-2-1-3-7-11/h4-5H,1-3,6-8H2

InChI Key

XPJWCVLKRVTORQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC=CC(=O)Cl

Origin of Product

United States

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